Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©OC(=O)C1=C(SC=C1)NC(=O)CC#N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.29 . Its molecular formula is C11H12N2O3S .Scientific Research Applications
Synthesis and Application in Dyes
A Facile Four-Component Gewald Reaction :This study highlights a process involving ethyl cyanoacetate and other components under aqueous conditions leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. These derivatives precipitate from the reaction mixture, showcasing a straightforward method for synthesizing thiophene derivatives, potentially applicable for dye creation (Abaee & Cheraghi, 2013).
Synthesis of Azo Benzo[b]thiophene Derivatives :The study demonstrates the synthesis of 2-aminothiophene derivatives, which were then used to create azo dyes with generally good coloration and fastness properties on polyester, indicating a practical application in the textile industry (Sabnis & Rangnekar, 1989).
Application in Pharmaceutical Synthesis
Engineering a Synthetic Pathway in Cyanobacteria :This research outlines a synthetic pathway for producing isopropanol directly from carbon dioxide and light in cyanobacteria, suggesting an eco-friendly approach to generating biofuels and chemicals (Kusakabe et al., 2013).
Novel Synthesis and Antitumor Evaluation :The reaction of thiophene derivatives with ethyl cyanoacetate led to compounds used in synthesizing diverse heterocyclic derivatives with high inhibitory effects on human cancer cell lines. This indicates its potential in developing new antitumor agents (Shams et al., 2010).
Advanced Material Synthesis
Smart Poly(N-isopropylacrylamide) Containing Iridium(III) Complexes :This study developed a phosphorescent bioprobe for sensing and bioimaging of homocysteine and cysteine, showcasing an application in biomedical fields. The probe's thermoresponsive nature further enhances its utility (Liu et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(2)16-11(15)8-4-6-17-10(8)13-9(14)3-5-12/h4,6-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIPOHCANXCSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.